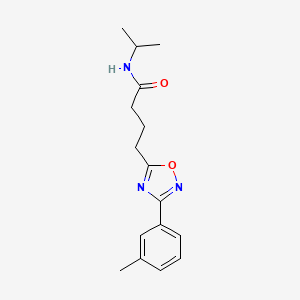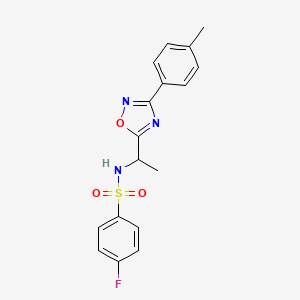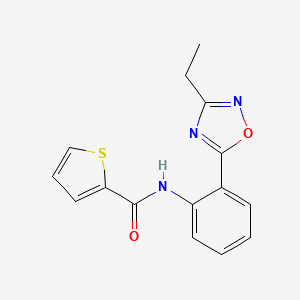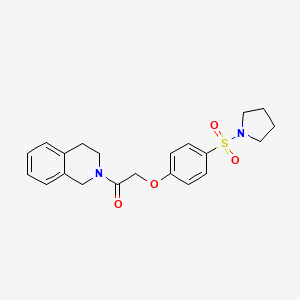
N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as BEMOSA, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BEMOSA is a derivative of sulfonamide, which is an important class of compounds that possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
作用機序
The mechanism of action of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many cancer cells and is involved in the regulation of pH, which is essential for cancer cell survival. Inhibition of CA IX by N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide leads to a decrease in pH, causing the cancer cells to undergo apoptosis.
Biochemical and Physiological Effects:
N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor involved in the regulation of cellular response to hypoxia. Additionally, N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels, a process that is essential for tumor growth.
実験室実験の利点と制限
One of the advantages of using N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity towards CA IX. Additionally, N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide in the treatment of other types of cancer and inflammatory diseases. Finally, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, making it a more effective therapeutic agent.
合成法
The synthesis of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the reaction of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with butylamine, followed by the reaction of the resulting product with 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, specifically in the treatment of breast cancer. N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, which is programmed cell death. Additionally, N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-6-9-16-23(19,20)11-7-8-13(21-3)12(10-11)15-17-14(5-2)22-18-15/h7-8,10,16H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBHCRPIMXEZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

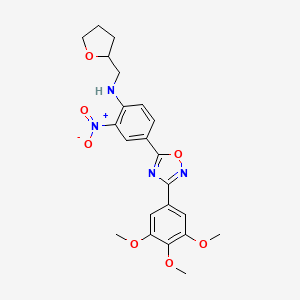
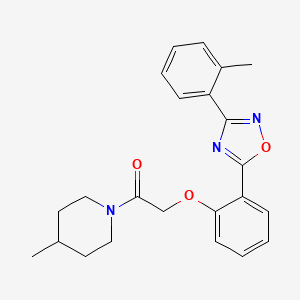
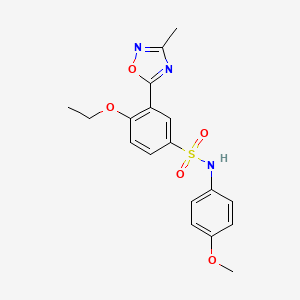
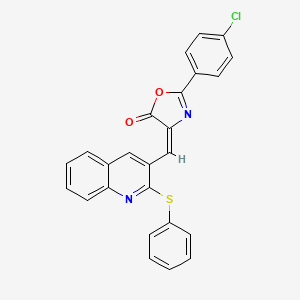
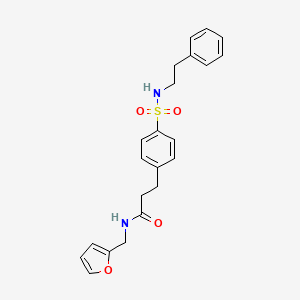
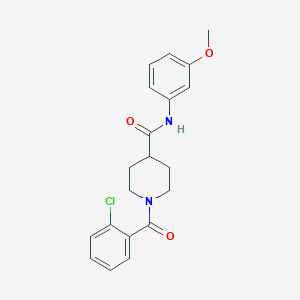
![5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688224.png)
